N-(2-chloroethyl)benzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-chloroethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c9-6-7-10-13(11,12)8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJJRTVXGFTULP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404280 | |
| Record name | N-(2-chloroethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6453-86-7 | |
| Record name | N-(2-chloroethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N 2 Chloroethyl Benzenesulfonamide
Established Synthetic Routes to N-(2-chloroethyl)benzenesulfonamide and its Analogues
Established methods for the synthesis of this compound and its related compounds can be broadly categorized into the functionalization of the sulfonamide nitrogen, either through alkylation or condensation reactions, and the utilization of cyclic precursors that undergo ring-opening.
Alkylation Strategies for Sulfonamide Nitrogen Functionalization
A primary approach to synthesizing this compound involves the direct alkylation of a pre-existing benzenesulfonamide (B165840). This strategy hinges on the nucleophilicity of the sulfonamide nitrogen.
The N-alkylation of benzenesulfonamide with a suitable haloalkane represents a direct method for the synthesis of this compound. This reaction typically proceeds via a nucleophilic substitution mechanism where the deprotonated sulfonamide anion attacks the electrophilic carbon of the haloalkane. The use of a dihaloethane, such as 1-bromo-2-chloroethane, is a practical choice for introducing the 2-chloroethyl group onto the sulfonamide nitrogen . The reaction is generally carried out in the presence of a base to deprotonate the sulfonamide, thereby increasing its nucleophilicity.
Interactive Data Table: Alkylation of Benzenesulfonamide
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| Benzenesulfonamide | 1-Bromo-2-chloroethane | This compound | Alkylation |
A widely employed and efficient method for the synthesis of this compound is the condensation reaction between benzenesulfonyl chloride and 2-chloroethylamine (B1212225) or its hydrochloride salt. This reaction, a classic example of the Hinsberg reaction, involves the nucleophilic attack of the primary amine of 2-chloroethylamine on the electrophilic sulfur atom of benzenesulfonyl chloride, leading to the formation of the sulfonamide bond wikipedia.orglibretexts.org. The reaction is typically conducted in the presence of a base, such as sodium hydroxide or triethylamine, to neutralize the hydrogen chloride that is generated as a byproduct google.comgoogleapis.com. This method is advantageous due to the ready availability of the starting materials wikipedia.org. An analogous reaction has been reported for the synthesis of N,N-bis(2-chloroethyl)-4-methylbenzenesulfonamide, where p-toluenesulfonyl chloride is reacted with bis(2-chloroethyl)amine google.com.
Interactive Data Table: Condensation Reaction for Sulfonamide Synthesis
| Reactant 1 | Reactant 2 | Product | Base |
| Benzenesulfonyl chloride | 2-Chloroethylamine hydrochloride | This compound | Sodium hydroxide |
| p-Toluenesulfonyl chloride | Bis(2-chloroethyl)amine hydrochloride | N,N-Bis(2-chloroethyl)-4-methylbenzenesulfonamide | Triethylamine |
Utilization of Cyclic Precursors in this compound Synthesis
An alternative synthetic strategy involves the use of cyclic precursors, which can undergo ring-opening reactions to generate the desired this compound structure. This approach offers a different disconnection for the target molecule.
The reaction of a sulfonyl derivative with 2-oxazolidinone (B127357) presents a potential pathway for the synthesis of this compound. While not extensively detailed for this specific compound, the general reactivity of 2-oxazolidinones suggests that a nucleophilic attack by the sulfonamide anion on the C5 position of a protonated or activated 2-oxazolidinone, followed by ring-opening, could yield the desired product. The ring-opening of 2-oxazolines with acidic sulfonimide nucleophiles has been reported, providing a precedent for such a transformation scispace.comumich.edu. This method would involve the cleavage of the C-O bond of the oxazolidinone ring.
Diversified Synthetic Approaches for Sulfonamide Derivatives
Beyond the more conventional methods, diversified synthetic strategies have been explored for the preparation of sulfonamide derivatives, which can be conceptually applied to the synthesis of this compound.
One such approach involves the ring-opening of aziridines. The reaction of benzenesulfonyl chloride with aziridine (ethyleneimine) can lead to the formation of this compound. In this reaction, the nitrogen atom of the aziridine ring acts as a nucleophile, attacking the sulfonyl chloride. The resulting aziridinium intermediate can then be opened by the chloride ion to yield the final product. The regioselectivity of the ring-opening is a key aspect of this synthetic route researchgate.netresearchgate.netnih.gov. This method provides a convergent approach to the target molecule, starting from the readily available three-membered heterocyclic ring.
Reaction Conditions and Optimization in this compound Synthesis
The predominant method for synthesizing this compound involves the reaction of benzenesulfonyl chloride with 2-chloroethylamine. This reaction, a type of sulfonamide bond formation, is influenced by several key parameters that can be optimized to improve reaction efficiency and product yield.
The choice of solvent is critical in the synthesis of this compound to ensure the solubility of reactants and to prevent undesirable side reactions. Anhydrous, non-protic solvents are generally preferred to avoid the hydrolysis of the highly reactive benzenesulfonyl chloride starting material.
Commonly employed solvents include:
Dichloromethane (DCM) : An effective solvent that facilitates the reaction and is relatively easy to remove during workup.
Dimethylformamide (DMF) : Its high polarity can help to dissolve the amine salt starting material and facilitate the reaction.
Chloroform and Dichloroethane : These halogenated solvents are also viable options for this type of synthesis.
The selection of the solvent system is often guided by the specific form of the 2-chloroethylamine used (free base vs. hydrochloride salt) and the base chosen to neutralize the hydrogen chloride byproduct.
| Solvent | Key Characteristics | Typical Application |
|---|---|---|
| Dichloromethane (CH₂Cl₂) | Aprotic, moderately polar, volatile | General purpose for reactions with benzenesulfonyl chloride |
| Dimethylformamide (DMF) | Aprotic, highly polar, high boiling point | Useful for less soluble amine salts |
| Toluene | Aprotic, non-polar | Used in syntheses of related sulfonamides environmentclearance.nic.in |
Temperature management is a crucial factor in maximizing the yield and purity of this compound. The reaction between benzenesulfonyl chloride and an amine is exothermic, and uncontrolled temperature increases can lead to the formation of undesired byproducts.
Typically, the reaction is initiated at a reduced temperature, often between 0°C and 5°C, by slowly adding the sulfonyl chloride to the amine solution. This controlled addition helps to dissipate the heat generated and maintain a steady reaction rate. After the initial addition is complete, the reaction mixture may be allowed to warm to room temperature and stirred for several hours to ensure the reaction proceeds to completion. In some related sulfonamide preparations, temperatures may range from 30°C to 90°C, depending on the reactivity of the specific substrates. environmentclearance.nic.in
| Stage | Temperature Range | Purpose |
|---|---|---|
| Initial Reactant Addition | 0–5 °C | Control exothermic reaction, minimize side products |
| Reaction Progression | Room Temperature (~20-25 °C) | Ensure reaction completion |
| Elevated Temperature (variant syntheses) | 50-150 °C | Used for less reactive amines or sulfonylating agents |
The direct synthesis of this compound from benzenesulfonyl chloride and 2-chloroethylamine is typically a non-catalytic process. The reaction proceeds efficiently with the use of a stoichiometric amount of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed. An excess of the reactant amine can also serve this purpose.
While this specific reaction does not require a catalyst, modern advancements in organic synthesis have introduced various catalytic systems for the formation of sulfonamide bonds, which are relevant in a broader context. These include:
Indium-catalyzed sulfonylation : An efficient method for the synthesis of a wide range of sulfonamides, including those from less nucleophilic anilines. organic-chemistry.org
Palladium-catalyzed coupling : Methods have been developed for the palladium-catalyzed preparation of arylsulfonyl chlorides from arylboronic acids, which can then be converted in situ to sulfonamides. nih.gov
Copper and Photoredox Catalysis : Synergistic catalytic systems have been developed for the direct, three-component synthesis of sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source. acs.orgthieme-connect.com
These catalytic methods offer milder reaction conditions and broader functional group tolerance compared to traditional methods but are not typically employed for the straightforward synthesis of this compound. nih.govacs.org
Chemical Transformations of this compound
This compound is a bifunctional molecule, with reactivity centered on the chloroethyl group and the aromatic ring. This dual reactivity makes it a useful intermediate for constructing more complex molecular architectures.
The chloroethyl group contains a primary carbon atom bonded to a chlorine atom, which is a good leaving group. This makes the carbon atom an electrophilic center, susceptible to attack by various nucleophiles in aliphatic nucleophilic substitution reactions. csbsju.edu Given that it is a primary alkyl halide, the reaction mechanism is typically SN2. libretexts.org
This reactivity allows for the covalent attachment of the benzenesulfonamide moiety to other molecules. A wide range of nucleophiles can be used to displace the chloride, leading to the formation of diverse derivatives.
Key transformations include:
Amination : Reaction with primary or secondary amines yields N,N'-disubstituted ethylenediamine derivatives.
Thiolation : Reaction with thiols or thiolate anions produces thioethers.
Alkoxylation : Reaction with alkoxides or phenoxides results in the formation of ethers.
Cyanation : Reaction with cyanide salts introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid.
These transformations are fundamental in using this compound as a building block in the synthesis of more complex target molecules.
The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions. The reactivity of the ring and the position of substitution are dictated by the directing effect of the N-(2-chloroethyl)sulfamoyl substituent (-SO₂NHCH₂CH₂Cl).
The sulfonyl group (-SO₂-) is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms. This inductive effect withdraws electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene. Therefore, the N-(2-chloroethyl)sulfamoyl group is considered a deactivating group. wikipedia.orgmasterorganicchemistry.com
Electron-withdrawing groups generally direct incoming electrophiles to the meta position. wikipedia.org This is because the deactivating effect is most pronounced at the ortho and para positions, making the meta position the least deactivated and therefore the most favorable site for electrophilic attack.
Common EAS reactions include:
Nitration : Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group at the meta position.
Halogenation : Reaction with a halogen (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst introduces a halogen atom at the meta position.
Sulfonation : Reaction with fuming sulfuric acid introduces a sulfonic acid (-SO₃H) group at the meta position.
Friedel-Crafts Reactions : Acylation and alkylation are generally difficult on strongly deactivated rings like this one and may require harsh conditions or fail to proceed.
Oxidation and Reduction Pathways of Functional Groups
While specific experimental studies on the oxidation and reduction of this compound are not extensively documented, the reactivity of its constituent functional groups—the benzenesulfonyl moiety, the secondary amine, and the chloroethyl group—allows for the prediction of its primary transformation pathways. The molecule contains several sites susceptible to oxidative and reductive conditions.
Oxidation:
The sulfonamide functional group is generally robust and resistant to oxidation. However, under strong oxidizing conditions, transformations can occur. For related sulfonamide compounds, oxidative pathways often involve cleavage of the sulfur-nitrogen (S-N) or carbon-sulfur (C-S) bonds. Furthermore, the N-alkyl group can be a site for oxidative reactions. Electrochemical methods, for instance, have been shown to achieve the oxidative cleavage of N-C bonds in some N,N-disubstituted sulfonamides. acs.org
Potential oxidation sites in this compound include:
N-dealkylation: Oxidation could lead to the cleavage of the N-C bond of the chloroethyl group.
Hydroxylation: The benzene ring could undergo hydroxylation, although this typically requires potent oxidizing agents.
Oxidation of the Chloroethyl Group: The carbon atoms of the ethyl chain could be oxidized, potentially leading to the formation of carbonyl or carboxyl groups, though this is less common.
Reduction:
The reduction of this compound can be anticipated at two primary locations: the sulfonyl group and the carbon-chlorine bond.
Sulfonyl Group Reduction: The benzenesulfonyl group can be reduced, though this often requires strong reducing agents. The selective cleavage of the N-S bond under reductive electrochemical conditions is a well-documented strategy for the deprotection of tosylamides, a class of compounds structurally similar to benzenesulfonamides. acs.org
Dehalogenation: The carbon-chlorine bond is susceptible to reductive cleavage (hydrogenolysis), which would replace the chlorine atom with a hydrogen atom to yield N-ethylbenzenesulfonamide.
The following table summarizes the potential transformation pathways based on the functional groups present in the molecule.
| Functional Group | Transformation Type | Potential Reaction | Anticipated Product Class |
|---|---|---|---|
| Sulfonyl (SO₂) | Reduction | S-N Bond Cleavage | Benzenesulfinic acid and 2-chloroethylamine |
| Chloroethyl (C-Cl) | Reduction | Dehalogenation | N-ethylbenzenesulfonamide |
| N-C Bond | Oxidation | N-dealkylation | Benzenesulfonamide |
| Benzene Ring | Oxidation | Hydroxylation | Hydroxybenzenesulfonamide derivatives |
Hydrolytic Stability of the Sulfonamide Bond
The sulfonamide bond (S-N) is renowned for its significant chemical stability and general resistance to hydrolysis under neutral physiological conditions. Benzenesulfonamides are characterized as thermally stable and are very difficult to hydrolyze with alkali. chemicalbook.com However, the stability of this bond is highly dependent on environmental factors, particularly pH and temperature.
Influence of pH:
The hydrolytic cleavage of the sulfonamide bond is often catalyzed by acid. chemicalbook.com Studies on various sulfonamide-containing compounds have shown that hydrolysis is significantly more favorable under acidic conditions. nih.govacs.org In an acidic environment, protonation can render the sulfur atom more electrophilic and susceptible to nucleophilic attack by water, facilitating the cleavage of the S-N bond. Conversely, under alkaline conditions, the sulfonamide bond is generally more stable.
Cleavage Pathways:
Research on the hydrolysis of analogous sulfonamides has identified several potential cleavage pathways: nih.govacs.org
S-N Bond Cleavage: This is the most common hydrolytic pathway, yielding a sulfonic acid (benzenesulfonic acid) and the corresponding amine (2-chloroethylamine).
C-S Bond Cleavage: Under certain conditions, particularly at elevated temperatures and low pH, the bond between the benzene ring and the sulfur atom can break, which would lead to the formation of aniline (B41778). nih.gov
Hydrolysis of the Chloroethyl Group: The C-Cl bond in the 2-chloroethyl group represents another site for hydrolysis. This reaction would substitute the chlorine atom with a hydroxyl group, forming N-(2-hydroxyethyl)benzenesulfonamide. The rate of this reaction can be influenced by neighboring group participation from the sulfonamide nitrogen, potentially proceeding through an aziridinium intermediate.
Microwave irradiation in the presence of sulfuric acid has been shown to facilitate the rapid hydrolytic cleavage of a sulfonamide bond, demonstrating that the process can be accelerated under specific energetic conditions. rsc.org Furthermore, certain catalysts, such as cerium dioxide nanoparticles, have been demonstrated to catalyze the hydrolytic cleavage of sulfonamides under ambient conditions. nih.govacs.org
The table below details the factors that influence the hydrolytic stability of the sulfonamide bond and associated structures.
| Factor | Condition | Effect on Stability | Primary Cleavage Products |
|---|---|---|---|
| pH | Acidic (low pH) | Decreased stability, enhanced hydrolysis | Benzenesulfonic acid, 2-chloroethylamine |
| Neutral / Alkaline (high pH) | High stability, resistant to hydrolysis | N/A (stable) | |
| Temperature | Elevated Temperature | Decreased stability, increased reaction rate | Benzenesulfonic acid, Aniline |
| Catalysis | Presence of catalysts (e.g., CeO₂) | Decreased stability, enhanced hydrolysis | Varies with catalyst and conditions |
| C-Cl Bond | Aqueous conditions | Potential for hydrolysis | N-(2-hydroxyethyl)benzenesulfonamide |
Mechanistic Investigations of N 2 Chloroethyl Benzenesulfonamide and Its Derivatives
Fundamental Mechanisms of Action for Alkylating Sulfonamide Derivatives
Alkylating sulfonamide derivatives, including N-(2-chloroethyl)benzenesulfonamide, exert their biological effects primarily through two interconnected mechanisms: the formation of covalent adducts with essential biological macromolecules and the subsequent disruption of DNA replication and integrity.
Covalent Adduct Formation with Biological Macromolecules
A key feature of this compound is its capacity to act as an alkylating agent. The chloroethyl group enhances the electrophilicity of the molecule, making it susceptible to nucleophilic attack from various biological macromolecules. This reactivity allows the compound to form stable covalent bonds, or adducts, with nucleophilic sites found in proteins and DNA. nih.gov
Research has shown that the hydroxylamine (B1172632) metabolites of certain sulfonamides can form covalent adducts with proteins. For instance, sulfamethoxazole (B1682508) hydroxylamine has been observed to form adducts with proteins in normal human epidermal keratinocytes, particularly when glutathione (B108866) levels are depleted. nih.gov Major protein targets for this adduct formation were identified in the regions of 160, 125, 95, and 57 kDa. nih.gov Similarly, dapsone (B1669823) hydroxylamine also forms covalent adducts in these cells. nih.gov While not directly studying this compound, this research highlights the general capacity of sulfonamide derivatives to covalently modify proteins.
The formation of these adducts can significantly alter the structure and function of the target macromolecules, leading to a cascade of cellular consequences.
Disruption of DNA Replication and Integrity
The alkylating nature of this compound and its derivatives plays a crucial role in their ability to interfere with DNA. By forming covalent adducts with DNA bases, these compounds can introduce structural distortions that impede the processes of DNA replication and transcription.
Studies on structurally related disubstituted sulfonamides have demonstrated their ability to inhibit the formation of hepatitis B virus (HBV) covalently closed circular DNA (cccDNA). nih.gov These compounds, CCC-0975 and CCC-0346, were found to reduce the levels of both cccDNA and its precursor, deproteinized relaxed circular DNA (DP-rcDNA), suggesting an interference with the conversion of rcDNA to cccDNA. nih.gov This indicates a specific mechanism of disrupting viral DNA processes.
Furthermore, some sulfonamide derivatives have been shown to bind to DNA through a mixed mode of intercalation and groove binding. rsc.orgnih.gov This interaction can lead to changes in DNA viscosity and has been explored for its potential in anticancer applications. rsc.orgnih.gov The binding affinity of these derivatives to DNA varies, with some compounds showing stronger interactions than others. rsc.orgnih.gov
Enzymatic Inhibition Mechanisms
In addition to their direct interactions with DNA, this compound and its derivatives can exert their effects by inhibiting specific enzymes that are critical for cellular survival and proliferation.
Interference with Biosynthetic Pathways (e.g., Folic Acid Synthesis)
A well-established mechanism of action for many sulfonamides is the inhibition of the folic acid synthesis pathway in microorganisms. microbenotes.commhmedical.comresearchgate.net Bacteria, unlike mammals who obtain folate from their diet, must synthesize it de novo. mhmedical.comwikipedia.org This pathway is therefore a prime target for selective antimicrobial agents. mhmedical.com
Sulfonamides are structural analogs of p-aminobenzoic acid (pABA), a key substrate in the folic acid pathway. youtube.comresearchgate.netpatsnap.com They act as competitive inhibitors, blocking the incorporation of pABA into dihydropteroic acid, a precursor to folic acid. mhmedical.com This inhibition leads to a depletion of tetrahydrofolic acid, which is essential for the synthesis of nucleic acids and amino acids, ultimately halting bacterial growth. wikipedia.orgyoutube.comresearchgate.net This bacteriostatic effect is a hallmark of sulfonamide antibiotics. wikipedia.org
Specific Enzyme Target Interactions (e.g., Dihydropteroate (B1496061) Synthase)
The primary enzyme inhibited by sulfonamides in the folic acid synthesis pathway is dihydropteroate synthase (DHPS). wikipedia.orgpatsnap.comnih.govnih.gov By competitively binding to the active site of DHPS, sulfonamides prevent the enzyme from catalyzing the reaction between pteridine (B1203161) pyrophosphate and pABA. nih.govnih.gov
The structural similarity between sulfonamides and pABA is crucial for this competitive inhibition. patsnap.com The effectiveness of different sulfonamide derivatives as DHPS inhibitors can vary, and this has been a significant area of research in the development of new antimicrobial agents. nih.gov Some research has focused on creating dual inhibitors that target both DHPS and dihydrofolate reductase (DHFR), another key enzyme in the folate pathway, to enhance therapeutic efficacy. nih.govacs.org
| Enzyme | Inhibitor Class | Mechanism | Effect |
| Dihydropteroate Synthase (DHPS) | Sulfonamides | Competitive inhibition with pABA | Blocks folic acid synthesis wikipedia.orgpatsnap.comnih.govnih.gov |
| Dihydrofolate Reductase (DHFR) | Trimethoprim | Inhibition of dihydrofolate reduction | Blocks folic acid synthesis microbenotes.comyoutube.comnih.gov |
Inhibition of DNA Repair Enzymes (e.g., DNA Polymerase β)
Targeting DNA repair enzymes is an emerging strategy in cancer therapy to enhance the efficacy of DNA-damaging agents. nih.gov While direct evidence for the inhibition of DNA polymerase β by this compound is not extensively documented in the provided context, the broader class of compounds to which it belongs has shown activity against DNA repair mechanisms.
For instance, the breakdown product of 1,3-bis(2-chloroethyl)-1-nitrosourea, 2-chloroethyl isocyanate, has been shown to inhibit DNA repair. nih.gov This suggests that the chloroethyl moiety, also present in this compound, could play a role in such inhibitory activities. The inhibition of DNA repair enzymes can prevent cancer cells from recovering from the damage induced by alkylating agents, leading to increased cytotoxicity. nih.gov Research in this area is ongoing, with a focus on developing inhibitors for various DNA repair enzymes like PARP1, TDP1, and others to be used in combination with chemotherapy. nih.govmdpi.com
Molecular Level Interactions and Conformational Changes
Mechanistic studies into this compound and its derivatives, particularly the class of N-phenyl-N'-(2-chloroethyl)ureas (CEUs), have revealed intricate details about their interactions with target proteins at the molecular level. These compounds function as soft alkylating agents, leading to covalent modification of their biological targets and subsequent changes in protein conformation and function. The primary target identified for their cytotoxic effects is β-tubulin, a key component of microtubules.
Binding Site Analysis within Target Proteins (e.g., Tubulin Colchicine-Binding Site)
Research has established that this compound derivatives exert their antimicrotubule effects by interacting with β-tubulin in the vicinity of the colchicine-binding site (C-BS). nih.gov The colchicine (B1669291) site is a critical pocket at the interface between the α- and β-tubulin subunits within a heterodimer. nih.gov The binding of ligands to this site physically obstructs the conformational changes required for tubulin dimers to assemble into straight protofilaments, thereby inhibiting microtubule polymerization. nih.gov
Evidence for the localization of the binding site for these alkylating agents comes from competitive binding studies. In experiments with 4-tert-butyl-[3-(2-chloroethyl)ureido]benzene (4-tBCEU), a representative CEU, it was observed that the presence of colchicine prevented the covalent modification of β-tubulin by the alkylating agent. nih.gov Conversely, vinblastine, which binds to a different site on tubulin (the vinca (B1221190) domain), did not inhibit the alkylation. nih.gov This competitive inhibition strongly suggests that the binding domain of these 2-chloroethyl derivatives overlaps with or is located near the colchicine-binding site on β-tubulin. nih.gov
Role of Specific Amino Acid Residues in Ligand-Protein Interactions
The covalent nature of the interaction between this compound derivatives and tubulin has enabled the precise identification of the amino acid residues involved. The 2-chloroethyl group acts as an electrophile, forming a covalent bond with nucleophilic residues within the protein.
Initial investigations pointed towards cysteine residues as the likely targets, due to the nucleophilicity of their sulfhydryl groups. Specifically, Cysteine-239 (Cys239) of β-tubulin, located near the colchicine-binding site, was proposed as the primary site of alkylation by 4-tBCEU. nih.gov This hypothesis was supported by experiments showing that a βIII-tubulin isoform, where Cys239 is replaced by a serine, was not alkylated. nih.gov Other research also suggested that certain agents covalently bind to Cys239. nih.gov
However, subsequent and more detailed analyses using mass spectrometry on β-tubulin exposed to different CEU derivatives, such as N-4-iodophenyl-N'-(2-chloroethyl)urea (ICEU), provided a different and more definitive answer. These studies demonstrated that the primary site of alkylation is not a cysteine residue, but rather a glutamic acid residue at position 198 (Glu198). nih.govnih.gov The interaction results in the acylation of Glu198, forming an ester bond between the glutamic acid side chain and the alkylating agent. nih.gov This glutamic acid residue is located in the intermediate domain of β-tubulin, adjacent to the colchicine-binding site. nih.govnih.gov Its modification is crucial for the observed disruption of microtubule function. nih.gov
| Derivative Compound | Target Protein | Interacting Amino Acid Residue | Interaction Type | Supporting Evidence |
|---|---|---|---|---|
| 4-tert-butyl-[3-(2-chloroethyl)ureido]benzene (4-tBCEU) | β-Tubulin | Cys239 (initially proposed) | Alkylation | Resistance in βIII-tubulin (C239S mutant). nih.gov |
| N-4-iodophenyl-N'-(2-chloroethyl)urea (ICEU) | β-Tubulin | Glu198 | Alkylation (Acylation) | Mass Spectrometry analysis of digested β-tubulin peptides. nih.govnih.gov |
| 1-(2-chloroethyl)-3-[3-(5-hydroxypentyl)phenyl]urea (HPCEU) | β-Tubulin | Glu198 | Alkylation (Acylation) | Mass Spectrometry identification of modified residues. nih.gov |
| 1-[4-(3-hydroxy-4-methoxystyryl)phenyl]-3-(2-chloroethyl)urea (4ZCombCEU) | β-Tubulin | Glu198 | Alkylation (Acylation) | Mass Spectrometry identification of modified residues. nih.gov |
Alkylation-Induced Structural Rearrangements in Biological Targets
The covalent modification of β-tubulin by this compound derivatives induces significant structural and functional changes in the protein and the microtubule network. One of the most direct observations is a change in the electrophoretic mobility of the modified protein. Alkylated β-tubulin exhibits an apparent lower molecular weight when analyzed by SDS-polyacrylamide gel electrophoresis. nih.govnih.gov Furthermore, the modified protein shows a more basic isoelectric point compared to the unmodified version. nih.gov
The alkylation of Glu198 has profound consequences for microtubule stability and dynamics. nih.gov The modification of this specific residue by various CEUs has been shown to correlate directly with a decrease in the acetylation of Lysine-40 (Lys40) on α-tubulin. nih.gov The acetylation of Lys40 is a well-established marker of stable, long-lived microtubules. Therefore, the reduction in this post-translational modification indicates that the covalent binding of these agents leads to microtubule destabilization and an increase in microtubule dynamics, ultimately disrupting their cellular functions. nih.gov
This mechanism highlights how a targeted covalent modification at a single, critical amino acid residue can trigger allosteric changes that impact the stability of the entire microtubule polymer. Further illustrating the potential for inducing structural rearrangements in this region, the bifunctional alkylating agent N,N'-ethylenebis(iodoacetamide) (EBI) has been shown to form an intramolecular cross-link between Cys239 and Cys354 of β-tubulin in living cells, physically tethering two parts of the protein. nih.gov
| Inducing Agent Class | Biological Target | Observed Structural/Functional Change | Significance |
|---|---|---|---|
| N-phenyl-N'-(2-chloroethyl)ureas (CEUs) | β-Tubulin | Formation of an adduct with lower apparent molecular weight and more basic isoelectric point. nih.govnih.gov | Direct evidence of covalent modification and altered protein structure. |
| CEUs (e.g., ICEU, HPCEU) | Microtubules | Decrease in acetylation of Lys40 on α-tubulin. nih.gov | Indicates microtubule destabilization and increased dynamics. |
| N,N'-ethylenebis(iodoacetamide) (EBI) | β-Tubulin | Formation of an intramolecular cross-link between Cys239 and Cys354. nih.gov | Demonstrates the potential for significant, induced structural rearrangement within the tubulin protein. |
Derivatization and Structure Activity Relationship Sar Studies of N 2 Chloroethyl Benzenesulfonamide
Design and Synthesis of N-(2-chloroethyl)benzenesulfonamide Analogues
Modifications to the aromatic ring of the benzenesulfonamide (B165840) core are a primary avenue for creating analogues. These changes are intended to alter the electronic and steric properties of the molecule. The synthesis of such derivatives often starts with appropriately substituted anilines or benzenesulfonyl chlorides.
For instance, the introduction of substituents on the benzene (B151609) ring can be achieved by using a substituted starting material, such as a substituted aniline (B41778), which is then converted to the corresponding benzenesulfonyl chloride via a Sandmeyer reaction. This reactive intermediate can then be treated with an amine to yield the desired sulfonamide. In one study, a 2-chloro analogue of a benzenesulfonamide derivative was synthesized from 5-fluoro-2-nitro-phenylamine. nih.gov This highlights a common strategy where substituents like halogens are incorporated into the aromatic ring.
Research has shown that diversifying the substituents at various positions on the benzenesulfonamide ring can significantly influence activity. In a study focused on anticancer agents, molecular hybrids were designed that combined a benzenesulfonamide fragment with various heterocyclic systems, and the structures were further diversified with different substituents at the 2-position of the benzenesulfonamide ring to investigate their influence on cytotoxic activity. mdpi.com
Table 1: Examples of Aromatic Ring Modifications in Benzenesulfonamide Analogues
| Starting Material | Synthetic Step | Resulting Analogue |
|---|---|---|
| Substituted Aniline | Sandmeyer reaction, followed by reaction with ammonia | Substituted benzenesulfonamide nih.gov |
| 5-Fluoro-2-nitro-phenylamine | Multi-step synthesis including reduction and Sandmeyer reaction | 2-Chloro-benzenesulfonamide derivative nih.gov |
The sulfonamide nitrogen atom is another critical site for derivatization. The hydrogen atom on the nitrogen can be replaced with various alkyl or aryl groups, or a second 2-chloroethyl group can be added to create N,N-bis(2-chloroethyl)benzenesulfonamide. biosynth.comnih.govscbt.com This particular analogue is noted as an intermediate in the synthesis of other compounds, such as Cetirizine. scbt.com
The synthesis of N-substituted sulfonamides generally involves the reaction of a sulfonyl chloride with a primary or secondary amine. eurekaselect.com For example, reacting p-tolyl sulphonyl chloride with different amino derivatives can afford a range of sulfonylamides. eurekaselect.com The presence of one or two chloroethyl groups on the nitrogen atom is a key feature, transforming the sulfonamide into a potential alkylating agent.
Table 2: Substitution on the Sulfonamide Nitrogen
| Compound Name | CAS Number | Molecular Formula | Key Feature |
|---|---|---|---|
| This compound | 6453-86-7 | C8H10ClNO2S | Single 2-chloroethyl group |
A modern approach in medicinal chemistry involves creating hybrid molecules by combining two or more pharmacophores into a single entity. The this compound scaffold has been used to create such hybrids. This strategy aims to leverage the properties of each component motif.
For example, researchers have designed and synthesized molecular hybrids that fuse a benzenesulfonamide fragment with heterocyclic systems like imidazole, 1,2,4-triazole, and benzimidazole, using an imine group as a linker. mdpi.com In another study, new sulfonamide derivatives containing coumarin moieties were synthesized by reacting 2-chloroacetamide derivatives (derived from sulfanilamide) with various coumarins. nih.gov Similarly, thiazolone-based benzenesulfonamides have been synthesized by conjugating a thiazolone ring with the sulfonamide structure. nih.gov The N,N-bis(2-chloroethyl)benzenesulfonamide structure itself serves as an intermediate in the synthesis of more complex molecules, such as those containing a piperazine ring. simsonpharma.com
These hybridization strategies significantly expand the chemical space and allow for the exploration of novel structure-activity relationships by combining the alkylating potential of the chloroethyl group with the diverse biological activities associated with various heterocyclic and aromatic motifs. mdpi.com
Influence of Structural Modifications on Biological Activity (Non-Clinical Context)
Structural modifications to the this compound scaffold directly influence its physicochemical properties and, consequently, its biological activity in non-clinical settings. The primary mechanisms affected are the molecule's alkylating potential and the electronic and steric interactions governed by its substituents.
The presence of the 2-chloroethyl group is fundamental to the alkylating capability of this compound and its derivatives. This functional group enhances the electrophilicity of the molecule, making it susceptible to nucleophilic attack from biological macromolecules like DNA and proteins. The mechanism of action for such compounds involves the formation of covalent adducts, which can lead to cellular disruption.
Compounds with two chloroethyl groups, such as N,N-bis(2-chloroethyl)benzenesulfonamide, function as bifunctional alkylating agents. oncohemakey.com They can form an aziridinium ion intermediate, which then alkylates a nucleophilic site. The second chloroethyl group can undergo a similar reaction, allowing the molecule to form cross-links between two nucleophilic sites, for instance, between two DNA strands. oncohemakey.com This cross-linking ability is a hallmark of many nitrogen mustard-type alkylating agents. The alkylating potential is a critical factor in the compound's utility in anticancer research, where the goal is often to damage the DNA of rapidly dividing cells.
The chloroethyl group is a known reactive functional group that enables nucleophilic substitution reactions, making these sulfonamide derivatives valuable building blocks for more complex molecules. The reactivity of the chloroethyl moiety has been compared to that of chloroethylnitrosoureas, which are also known DNA alkylating agents. nih.gov
Substituents on the aromatic ring significantly modulate the molecule's electronic and steric properties, which in turn affects its reactivity and interactions with biological targets. lumenlearning.comlasalle.edu
Electronic Effects: Substituents can be either electron-donating or electron-withdrawing.
Electron-donating groups (e.g., -OH, -CH3) increase the electron density of the aromatic ring, making it more nucleophilic. lumenlearning.comyoutube.com This can enhance the rate of electrophilic aromatic substitution reactions. lumenlearning.com
Electron-withdrawing groups (e.g., -NO2, -CO2Et) decrease the electron density of the ring, deactivating it towards electrophilic attack. lumenlearning.comlibretexts.org
These electronic effects, transmitted through inductive and resonance phenomena, can influence the reactivity of the entire molecule, including the sulfonamide group and the chloroethyl side chain. lasalle.eduyoutube.com For example, the electronic nature of the aromatic ring can affect the pKa of the sulfonamide proton and the stability of intermediates formed during alkylation reactions.
Steric Effects: The size and shape of the substituents on the aromatic ring introduce steric hindrance. This can influence how the molecule fits into a binding site on a target macromolecule. rsc.org Large, bulky groups in the ortho-position, for instance, can block access to the reactive center or force the sulfonamide group into a specific conformation. rsc.org Structure-activity relationship studies have demonstrated that the position of a substituent is crucial; for example, 2- and 3-substituted compounds were found to be generally more active than 4-substituted compounds in a series of ketamine ester analogues, indicating the importance of steric factors in molecular recognition. mdpi.com In the context of benzenesulfonamide-based inhibitors, structural studies have shown that residues in the active site dictate the binding and affinity of inhibitors, which is directly influenced by the steric profile of the inhibitor's substituents. nih.gov
Correlation between Molecular Features and Mechanistic Outcomes
The biological effects of this compound derivatives are intrinsically linked to their molecular architecture. The alkylating 2-chloroethyl group is a primary determinant of their mechanism of action, often leading to the formation of covalent adducts with biomolecules such as DNA and proteins. This covalent modification can disrupt cellular processes and trigger downstream signaling pathways, ultimately leading to outcomes like cell cycle arrest and apoptosis.
A notable illustration of the structure-activity relationship can be observed in studies of related N-phenyl ureidobenzenesulfonate (PUB-SO) and N-phenylureidobenzenesulfonamide (PUB-SA) derivatives. Research has demonstrated that several PUB-SO compounds exhibit significant antiproliferative activity against various cancer cell lines. Their mechanism of action involves blocking cell cycle progression in the S-phase and inducing DNA double-strand breaks, as evidenced by the phosphorylation of histone H2AX.
Crucially, a direct comparison between the benzenesulfonate and benzenesulfonamide analogues revealed a significant difference in activity. The PUB-SA derivatives were found to be less active than their PUB-SO counterparts and did not induce an S-phase cell cycle block. This suggests that the nature of the linkage between the phenylurea and the benzenesulfonyl group is a critical determinant of the mechanistic outcome.
| Compound Class | Key Structural Feature | Observed Mechanistic Outcome |
|---|---|---|
| N-phenyl ureidobenzenesulfonate (PUB-SO) | Benzenesulfonate ester linkage | S-phase cell cycle arrest, Induction of DNA double-strand breaks |
| N-phenylureidobenzenesulfonamide (PUB-SA) | Benzenesulfonamide linkage | Reduced antiproliferative activity, No S-phase cell cycle arrest |
Development of Sulfonamide-Based Chemical Probes and Tools
The inherent reactivity of the this compound scaffold has also been harnessed for the development of chemical probes and tools to investigate biological systems. The ability of the 2-chloroethyl group to form covalent bonds with specific amino acid residues in proteins makes it an attractive warhead for designing targeted covalent inhibitors and activity-based probes.
While research on this compound itself as a direct precursor for chemical probes is an evolving area, the principles of its reactivity are well-established in the broader context of sulfonamide-based probes. The sulfonamide moiety can serve as a recognition element, directing the molecule to the active site or a specific region of a target protein. The 2-chloroethyl group then acts as a reactive handle to form a stable covalent bond, allowing for the specific and irreversible labeling of the target. This strategy is invaluable for identifying and characterizing new drug targets, elucidating enzyme mechanisms, and for applications in chemical proteomics.
The development of such probes often involves a modular design, incorporating three key components:
A recognition element: This portion of the molecule, often derived from a known inhibitor or ligand, provides specificity for the target protein. In this context, the benzenesulfonamide core and its substitutions would play this role.
A reactive group (warhead): The 2-chloroethyl group of this compound serves as an electrophilic warhead that can react with nucleophilic residues (e.g., cysteine, lysine, histidine) on the target protein.
A reporter tag: For visualization or detection, a fluorescent dye, biotin, or another reporter molecule can be appended to the probe, often at a position that does not interfere with target binding or reactivity.
The application of these principles allows for the creation of sophisticated tools for chemical biology, enabling researchers to "fish" for and identify specific protein targets in complex biological mixtures, thereby advancing our understanding of cellular function and disease.
Computational Chemistry Applications in N 2 Chloroethyl Benzenesulfonamide Research
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(2-chloroethyl)benzenesulfonamide, which are dictated by its electronic structure. These methods solve the Schrödinger equation for the molecule, providing a detailed picture of electron distribution and energy levels.
A key application of quantum chemistry is the prediction of how this compound will interact with other molecules. This is achieved by calculating the molecular electrostatic potential (MESP). The MESP map highlights regions of positive and negative electrostatic potential on the molecule's surface.
For this compound, the oxygen atoms of the sulfonamide group and the chlorine atom are expected to be regions of negative potential (electron-rich), making them susceptible to attack by electrophiles. Conversely, the hydrogen atom attached to the nitrogen and the carbon atom bonded to the chlorine are likely regions of positive potential (electron-poor), indicating sites for nucleophilic attack. This information is crucial for understanding its role as an alkylating agent, where the chloroethyl group can form covalent bonds with nucleophilic sites in biological targets like DNA and proteins.
Table 1: Predicted Reactive Sites in this compound based on Electrostatic Potential
| Molecular Region | Predicted Electrostatic Potential | Type of Interaction Favored |
| Sulfonamide Oxygen Atoms | Negative (Electron-Rich) | Electrophilic Attack |
| Chloroethyl Group (Cl atom) | Negative (Electron-Rich) | Electrophilic Attack |
| Sulfonamide Hydrogen Atom | Positive (Electron-Poor) | Nucleophilic Attack |
| Chloroethyl Group (C-Cl) | Positive (Electron-Poor) | Nucleophilic Attack |
This table is illustrative, based on general principles of MESP analysis for sulfonamides.
Quantum chemical calculations can model the entire course of a chemical reaction involving this compound. This includes calculating the energies of reactants, products, and, most importantly, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.
For instance, in the nucleophilic substitution reactions that this compound is known to undergo, computational methods can elucidate the energetic favorability of different nucleophiles (like amines or thiols) attacking the chloroethyl group. By comparing the activation energies for different reaction pathways, researchers can predict which reactions are most likely to occur under specific conditions. This is particularly relevant for understanding its mechanism of action in biological systems, such as the alkylation of cysteine residues in proteins. Studies on similar benzyl (B1604629) chlorides have utilized these methods to distinguish between stepwise and concerted reaction mechanisms by analyzing the transition state structures. nih.gov
Molecular Modeling and Docking Simulations
While quantum chemistry focuses on the intrinsic properties of the molecule, molecular modeling and docking simulations are used to study its interactions with larger biological macromolecules, such as proteins and enzymes.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target protein. This is essential for understanding its biological activity. For example, this compound has been identified as a scaffold for inhibitors of the NLRP3 inflammasome and carbonic anhydrase IX (CA IX), an enzyme overexpressed in some tumors.
Docking simulations would involve placing the this compound molecule into the active site of a protein like CA IX and calculating the most stable binding pose. These simulations can predict specific interactions, such as hydrogen bonds between the sulfonamide group and amino acid residues in the active site, or hydrophobic interactions involving the benzene (B151609) ring.
Beyond just predicting the binding pose, docking simulations, often coupled with more advanced techniques like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA), can estimate the binding affinity (ΔG) of the ligand for its target. A lower binding free energy suggests a stronger, more stable interaction.
Researchers can use this to compare the binding of this compound with its derivatives. For example, studies on NLRP3 inhibitors have shown that chloroethyl derivatives can exhibit higher potency than their methyl analogs, a finding that can be rationalized through computational analysis of enhanced hydrophobic interactions. The correlation between calculated binding affinities and experimentally determined inhibitory concentrations (like IC₅₀ values) can validate the computational model.
Table 2: Illustrative Docking Simulation Output for a Sulfonamide Inhibitor
| Parameter | Description | Example Value |
| Binding Affinity (ΔG) | Estimated free energy of binding. More negative values indicate stronger binding. | -9.5 kcal/mol |
| Inhibition Constant (Ki) | Calculated concentration required to inhibit 50% of enzyme activity. | Low micromolar (µM) |
| Key Interactions | Specific non-covalent bonds formed between the ligand and protein. | Hydrogen bond with Thr199, Hydrophobic interaction with Val121 |
| RMSD | Root-mean-square deviation from a reference pose, indicating stability. | < 2.0 Å |
This table provides example data typical for docking studies of sulfonamide-based inhibitors.
The three-dimensional shape, or conformation, of this compound is critical for its ability to bind to a target. researchgate.net The molecule is not rigid and can adopt different shapes due to rotation around its single bonds. Conformational analysis explores the relative energies of these different shapes.
In the unbound state, the molecule will exist in a low-energy conformation. However, upon binding to a protein, it may need to adopt a higher-energy "bioactive" conformation to fit into the binding site. nih.gov Computational methods can calculate the energy penalty required for this conformational change. Understanding the preferred conformations of the sulfonamide group is crucial, as its geometry can significantly impact binding affinity. researchgate.netumich.edu Molecular dynamics (MD) simulations can further analyze the conformational flexibility of the compound within the dynamic environment of a protein's binding pocket over time, providing a more realistic view of the complex. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to uncover the mathematical relationships between the structural properties of chemical compounds and their biological activities. researchgate.net This approach saves resources and accelerates the development of new molecules by predicting their properties without the need for synthesis and testing of every compound. researchgate.net In the context of this compound and its chemical relatives, QSAR studies are instrumental in predicting biological efficacy and guiding the synthesis of more potent and specific derivatives.
Development of Predictive Models for Biological Activity
The development of a QSAR model is a systematic process that involves selecting a dataset of compounds with known activities, calculating molecular descriptors, and creating a mathematical equation that correlates the descriptors with the activity. This process typically uses statistical regression methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Artificial Neural Networks (ANNs). jbclinpharm.orgmdpi.com
A crucial step is the division of the compound dataset into a training set, used to build the model, and a test set, used to evaluate its predictive power on new, unseen data. nih.gov The robustness and predictive capability of a QSAR model are assessed through rigorous internal and external validation procedures. jbclinpharm.org Key statistical metrics are used to validate the model's quality, including the coefficient of determination (R²), which measures how well the model fits the training data, and the cross-validation coefficient (q²), which assesses its internal predictive ability. nih.gov A high q² value and a small difference between R² and q² suggest a robust model with a low risk of overfitting. jbclinpharm.org
For instance, in a study on a series of N-arylbenzenesulfonamides, a QSAR model developed using the TOPS-MODE approach successfully predicted antifungal activity against Botrytis cinerea. nih.gov The resulting model was statistically significant, explaining 86.1% of the experimental variance and showing strong predictive power with a cross-validation squared correlation coefficient (q²) of 0.754. nih.gov Similar methodologies can be applied to this compound to predict various biological activities, such as anticancer or antimicrobial effects.
Below is an interactive table summarizing common statistical parameters used for the validation of QSAR models.
| Parameter | Description | Acceptable Value | Significance |
| N | Number of compounds in the dataset | Varies | The size of the dataset impacts model reliability. |
| R² | Coefficient of determination | > 0.6 | Indicates the goodness-of-fit of the model to the training data. jbclinpharm.org |
| q² or Q² | Leave-one-out cross-validation coefficient | > 0.5 | Measures the internal predictive ability and robustness of the model. nih.gov |
| R² pred | Predictive R² for the external test set | > 0.5 | Measures the model's ability to predict the activity of an external set of compounds. nih.gov |
| F-test | Fisher's test value | High value | Indicates the statistical significance of the regression model. scirp.org |
This table represents a summary of common validation metrics for QSAR models based on established practices in the field.
Identification of Key Molecular Descriptors
A central goal of QSAR modeling is to identify the specific structural, physicochemical, or electronic properties—known as molecular descriptors—that govern the biological activity of a compound. Once identified, these descriptors provide insight into the mechanism of action and guide the rational design of new, more effective molecules. researchgate.net For benzenesulfonamide (B165840) derivatives, various classes of descriptors have been found to be critical for their biological activities.
Studies on related sulfonamides have highlighted the importance of several descriptor types:
Topological and Structural Descriptors: These describe the atomic connectivity and shape of the molecule. For a series of N-arylbenzenesulfonamides, the presence of the sulfonamide group bonded to two aromatic rings was identified as the most crucial structural feature for fungicidal activity. nih.gov
Electronic Descriptors: These quantify the electronic properties of the molecule. The electrophilicity index (ω), which measures a molecule's ability to accept electrons, was found to be an effective descriptor for the biological activities of 2-chloroethylnitrososulfamides, a class of compounds related to this compound. researchgate.net Other important electronic descriptors include the chemical potential (μ) and the distribution of electrostatic potential on the molecular surface. scirp.orgnih.gov
Physicochemical Descriptors: These relate to properties like lipophilicity and polarity. Lipophilicity (often expressed as LogP) and a molecule's lipophilic nature have been shown to be favorable for the activity of some benzenesulfonamide derivatives. scirp.orgnih.gov The Topological Polar Surface Area (TPSA), a descriptor related to a molecule's polarity, often correlates with molecular transport properties. jbclinpharm.org
Thermodynamic Descriptors: Properties such as polarizability (α), which describes how easily the electron cloud can be distorted, have also been shown to be significant, with lower values sometimes improving activity. scirp.orgmdpi.com
The table below details key molecular descriptors identified in QSAR studies of benzenesulfonamides and related structures, which would be relevant for analyzing this compound.
| Descriptor Type | Specific Descriptor | Influence on Biological Activity | Relevant Study Context |
| Electronic | Electrophilicity Index (ω) | A higher value indicates a more reactive electrophile, which can be crucial for activity. researchgate.net | Activity of 2-chloroethylnitrososulfamides researchgate.net |
| Physicochemical | Lipophilicity (LogP) | Higher lipophilicity is often favorable for activity. scirp.orgnih.gov | β3-adrenergic receptor agonism, antitubercular activity scirp.orgnih.gov |
| Structural | Sulfonamide Group | The presence of the core sulfonamide structure is critical for activity. nih.gov | Antifungal activity of N-arylbenzenesulfonamides nih.gov |
| Electronic | Electron-withdrawing groups | Substituents that pull electron density often enhance biological properties. nih.gov | Antifungal activity of N-arylbenzenesulfonamides nih.gov |
| Physicochemical | Topological Polar Surface Area (TPSA) | Correlates with passive molecular transport through membranes. jbclinpharm.org | General antibacterial activity prediction jbclinpharm.org |
| Thermodynamic | Polarizability (α) | Lower polarizability can sometimes improve activity. scirp.org | Antitubercular activity scirp.org |
This table synthesizes findings from various QSAR studies on sulfonamide-containing compounds, illustrating the types of descriptors that are critical for predicting biological activity.
Advanced Spectroscopic and Chromatographic Characterization of N 2 Chloroethyl Benzenesulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic compounds, offering detailed information about the chemical environment of individual atoms.
Proton (¹H) NMR Spectral Analysis
Proton NMR (¹H NMR) spectroscopy for N-(2-chloroethyl)benzenesulfonamide reveals distinct signals corresponding to the different types of protons within the molecule. The aromatic protons of the benzenesulfonyl group typically appear as a complex multiplet in the downfield region of the spectrum, generally between δ 7.5 and 7.9 ppm. This pattern arises from the coupling between the ortho, meta, and para protons on the benzene (B151609) ring.
The protons of the chloroethyl group give rise to two characteristic signals. The methylene (B1212753) group adjacent to the nitrogen atom (-NH-CH ₂-) is expected to resonate at a different chemical shift than the methylene group bonded to the chlorine atom (-CH ₂-Cl). Indicative chemical shift values place the chloroethyl group's protons at approximately 3.6–3.8 ppm for the CH₂Cl moiety and around 1.8–2.0 ppm for the adjacent CH₂ group. The sulfonamide proton (-SO₂-NH -) typically appears as a broad singlet due to quadrupole broadening and chemical exchange, with its chemical shift being concentration and solvent dependent, often observed around 6.5–7.0 ppm.
Table 1: ¹H NMR Spectral Data for this compound
| Proton Assignment | Typical Chemical Shift (δ, ppm) |
| Aromatic Protons (C₆H₅) | 7.5 - 7.9 (multiplet) |
| Sulfonamide Proton (NH) | 6.5 - 7.0 (broad singlet) |
| Methylene Protons (CH₂Cl) | 3.6 - 3.8 |
| Methylene Protons (CH₂NH) | 1.8 - 2.0 |
Note: The exact chemical shifts can vary depending on the solvent and concentration used for the analysis.
Carbon-13 (¹³C) NMR Characterization
Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of this compound. The aromatic carbons of the benzene ring will show a set of signals in the typical aromatic region of the spectrum, generally between δ 120 and 140 ppm. The carbon atom attached to the sulfonyl group (ipso-carbon) will have a distinct chemical shift compared to the other aromatic carbons.
The two carbon atoms of the chloroethyl group will also be distinguishable. The carbon atom bonded to the electronegative chlorine atom (-C H₂-Cl) is expected to be deshielded and thus resonate at a lower field compared to the carbon atom adjacent to the nitrogen (-NH-C H₂-).
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Typical Chemical Shift (δ, ppm) |
| Aromatic Carbons (C₆H₅) | 120 - 140 |
| Methylene Carbon (CH₂Cl) | ~40 - 50 |
| Methylene Carbon (CH₂NH) | ~35 - 45 |
Note: These are predicted values and can vary based on experimental conditions.
Advanced NMR Techniques for Comprehensive Structural Elucidation
For a more in-depth structural analysis of this compound, advanced two-dimensional (2D) NMR techniques can be employed. diva-portal.orgipb.pt Techniques such as COSY (Correlation Spectroscopy) would establish the coupling relationships between the protons on the ethyl chain and within the aromatic ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are invaluable for definitively assigning the proton and carbon signals. nih.gov An HSQC spectrum correlates directly bonded proton and carbon atoms, while an HMBC spectrum reveals longer-range correlations (typically over two to three bonds), which can confirm the connectivity between the benzenesulfonyl group and the chloroethyl moiety via the sulfonamide linkage. nih.gov For instance, an HMBC correlation would be expected between the sulfonamide NH proton and the ipso-carbon of the benzene ring.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural information through fragmentation analysis.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous confirmation of the molecular formula of this compound (C₈H₁₀ClNO₂S). By measuring the mass of the molecular ion with very high accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The experimentally determined exact mass is compared to the theoretically calculated mass for the proposed formula, and a close match provides strong evidence for the correct elemental composition.
Tandem Mass Spectrometry for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) provides detailed structural information by analyzing the fragmentation patterns of a selected precursor ion. nih.gov In an MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to deduce the structure of the parent molecule.
Key fragmentation pathways for this compound would likely involve the cleavage of the sulfonamide bond and the loss of the chloroethyl group. The benzenesulfonyl cation (C₆H₅SO₂⁺, m/z 141) would be an expected and prominent fragment. Another characteristic fragmentation would be the loss of a chlorine atom from the parent molecule or from the chloroethyl fragment. The analysis of these fragmentation patterns provides a "fingerprint" of the molecule, further confirming its identity and structure.
Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Mass spectrometry is a critical tool for the structural elucidation and identification of this compound and its derivatives. Both Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) offer unique advantages for its analysis.
In the context of liquid chromatography-mass spectrometry (LC-MS), ESI is a soft ionization technique that is well-suited for analyzing sulfonamides. nist.gov For MS-compatible applications, mobile phases containing volatile acids like formic acid are used instead of phosphoric acid to ensure compatibility with the mass spectrometer. sielc.comsielc.com Generally, the fragmentation of deprotonated aromatic sulfonamides in the gas phase involves the loss of a neutral sulfur dioxide (SO₂) molecule. nist.gov While specific fragmentation data for this compound is not detailed in the provided results, analogous deprotonated sulfonamides show characteristic fragmentation patterns that are instrumental in their identification. nist.gov
Gas chromatography is suitable for volatile compounds, and derivatization can be employed to increase the volatility of less volatile analytes. wur.nl GC-MS analysis separates compounds based on their volatility before they are ionized and detected by the mass spectrometer. mdpi.com The resulting mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint. For a related compound, N-(2-chloroethyl)benzamide, the electron ionization mass spectrum is available and used for its identification. nist.gov Although this compound is an intermediate in various syntheses, detailed GC-MS fragmentation pathways for this specific compound are not publicly available but would be expected to involve cleavage of the chloroethyl group and fragmentation of the benzenesulfonyl moiety.
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent parts. While a specific spectrum for the title compound is not provided, the expected peaks can be inferred from the known frequencies of its functional groups and data from analogous compounds like benzenesulfonamide (B165840). chemicalbook.com
Key functional groups and their expected IR absorption regions include:
N-H Stretch: The sulfonamide N-H group typically shows a stretching vibration in the region of 3300-3200 cm⁻¹.
S=O Stretch: The sulfonyl group (SO₂) gives rise to two characteristic stretching bands: an asymmetric stretch around 1350-1300 cm⁻¹ and a symmetric stretch around 1160-1140 cm⁻¹.
Aromatic C-H Stretch: The C-H stretching vibrations of the benzene ring are expected above 3000 cm⁻¹.
C-N Stretch: The stretching vibration for the C-N bond is typically found in the 1350-1000 cm⁻¹ region.
C-Cl Stretch: The carbon-chlorine bond stretch usually appears in the 800-600 cm⁻¹ range.
S-N Stretch: The S-N stretching vibration is expected around 940 cm⁻¹.
These characteristic peaks allow for the unequivocal identification of the sulfonamide, benzene ring, and chloroethyl functionalities within the molecule.
Table 1: Expected Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| N-H (Sulfonamide) | Stretch | 3300 - 3200 |
| C-H (Aromatic) | Stretch | >3000 |
| S=O (Sulfonyl) | Asymmetric Stretch | 1350 - 1300 |
| S=O (Sulfonyl) | Symmetric Stretch | 1160 - 1140 |
| C-N | Stretch | 1350 - 1000 |
| S-N | Stretch | ~940 |
| C-Cl | Stretch | 800 - 600 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not available, analysis of closely related sulfonamide structures provides insight into the expected solid-state characteristics.
Stereochemical Confirmation and Bond Geometries
Table 2: Representative Crystallographic Data from Analogous Sulfonamides
| Compound | Crystal System | Space Group | Key Intermolecular Interaction | Reference |
|---|---|---|---|---|
| N-(2-Chlorophenyl)benzenesulfonamide | Monoclinic | P2₁/a | N-H···O Hydrogen Bonds forming helices | researchgate.net |
| 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide | Monoclinic | C2/c | N-H···O Hydrogen Bonds forming dimers | researchgate.net |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable for assessing the purity of this compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) is a commonly used method.
Reverse-phase (RP) HPLC methods have been developed for related benzenesulfonamide compounds. sielc.comsielc.com These methods typically use a C18 or a specialized reverse-phase column, with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or, for MS compatibility, formic acid. sielc.comsielc.com The purity of a sample can be determined by analyzing the chromatogram for the presence of extraneous peaks. For instance, a purity of >95% for N,N-Bis(2-chloroethyl)benzenesulfonamide was determined by HPLC. lgcstandards.com Such liquid chromatography methods are often scalable and can be adapted for preparative separation to isolate impurities or purify the main compound. sielc.comsielc.com
Table 3: Chromatographic Conditions for Analysis of Related Benzenesulfonamides
| Technique | Column Type | Mobile Phase Components | Application | Reference |
|---|---|---|---|---|
| HPLC | Reverse Phase (Newcrom R1) | Acetonitrile, Water, Phosphoric Acid/Formic Acid | Analysis, Impurity Isolation | sielc.comsielc.com |
| HPLC | Reverse Phase | Not specified | Purity Assessment (>95%) | lgcstandards.com |
| HPLC | Mixed-Mode (Primesep 100) | Acetonitrile, Water, Sulfuric Acid | Analysis | sielc.com |
Compound Index
Flash Chromatography for Purification
Flash chromatography is a rapid and efficient purification technique widely used in organic synthesis to isolate a desired compound from a mixture. phenomenex.com It operates at a higher pressure than traditional column chromatography, pushing the solvent through the column more quickly and significantly reducing purification time. orgsyn.org This method is particularly valuable for purifying reaction intermediates like this compound on a laboratory scale.
The process involves dissolving the crude reaction mixture, potentially adsorbed onto a solid support like silica (B1680970) gel or Celite, and loading it onto a column packed with a stationary phase, most commonly silica gel for normal-phase chromatography. orgsyn.orgbiotage.com A solvent system (mobile phase) is then passed through the column under moderate pressure. The choice of eluent is critical for achieving good separation. For sulfonamide derivatives, various solvent systems have been proven effective. The selection is often guided by preliminary analysis using thin-layer chromatography (TLC).
Detailed research findings from studies on related sulfonamide compounds demonstrate the utility of gradient elution, where the polarity of the mobile phase is gradually increased over the course of the purification. umich.edursc.org This allows for the sequential elution of compounds with varying polarities.
Table 1: Representative Flash Chromatography Conditions for Sulfonamide Derivatives
| Parameter | Description | Example System |
|---|---|---|
| Stationary Phase | The solid adsorbent material packed in the column. | Silica Gel |
| Mobile Phase | The solvent or mixture of solvents used to elute the compounds. | Gradient of Ethyl Acetate (B1210297) (EtOAc) in Hexane (B92381) (e.g., 1% to 60%) umich.edu |
| Gradient of Pentane/Diethyl ether (e.g., 30:1 to 10:1) rsc.org | ||
| Elution Mode | The method of passing the mobile phase through the column. | Gradient Elution |
| Detection | Method used to monitor the eluting fractions. | UV-Vis, TLC |
For this compound, a chemist would typically start with a low-polarity solvent system, such as a mixture of hexane and ethyl acetate, and gradually increase the proportion of the more polar ethyl acetate to elute the target compound from the silica gel column. orgsyn.orgumich.edu Fractions are collected and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified compound.
High-Performance Liquid Chromatography (HPLC) for Analytical Purity
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for determining the purity of pharmaceutical intermediates and active ingredients. It offers high resolution, sensitivity, and reproducibility. For this compound, HPLC is the standard method to confirm its purity, often with a requirement of >95% for use in further synthetic steps. lgcstandards.comlgcstandards.com
Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing sulfonamides. wu.ac.thwu.ac.th In this setup, the stationary phase is nonpolar (e.g., C8 or C18), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile or methanol.
While specific HPLC methods for this compound are often proprietary, established methods for related benzenesulfonamides provide a clear template. sielc.comsielc.com These methods are typically isocratic or gradient and utilize UV detection, as the benzene ring in the molecule is a strong chromophore. The method is validated for parameters such as linearity, accuracy, precision, and sensitivity (Limit of Detection, LOD, and Limit of Quantitation, LOQ). wu.ac.thwu.ac.th
Table 2: Typical HPLC Parameters for the Analysis of Benzenesulfonamides
| Parameter | Description | Example Condition |
|---|---|---|
| Column | The type of stationary phase used for separation. | Primesep 100 sielc.com |
| YMC-Triart C8 wu.ac.th | ||
| Mobile Phase | The solvent system used for elution. | Water, Acetonitrile (MeCN), and Sulfuric acid (H₂SO₄) buffer sielc.com |
| Flow Rate | The speed at which the mobile phase is pumped through the column. | 1.0 mL/min wu.ac.th |
| Detection | The wavelength at which the compound is detected. | UV at 220 nm sielc.com or 265 nm wu.ac.th |
| Column Temperature | The operating temperature of the column. | 25 °C wu.ac.th |
The resulting chromatogram displays peaks corresponding to this compound and any impurities. The purity is calculated based on the relative area of the main peak compared to the total area of all peaks.
Specialized Extraction Techniques (e.g., Solid-Phase Extraction)
When this compound or other sulfonamides need to be analyzed at very low concentrations, especially from complex matrices like environmental water or biological fluids, a sample preparation and pre-concentration step is necessary. nih.gov Solid-Phase Extraction (SPE) is a highly effective technique for this purpose, offering advantages in terms of reduced solvent consumption, higher recovery rates, and cleaner extracts compared to traditional liquid-liquid extraction. researchgate.netnih.gov
The principle of SPE involves passing a liquid sample through a solid sorbent material packed in a cartridge. The analyte of interest is retained on the sorbent while the matrix components pass through. The analyte is then eluted with a small volume of an appropriate solvent. nih.gov
The selection of the SPE sorbent is crucial and depends on the physicochemical properties of the analyte and the sample matrix. For sulfonamides, which can have varying polarities, polymer-based sorbents like Oasis HLB (Hydrophilic-Lipophilic Balanced) are often used due to their broad applicability and high recovery rates. nih.govnih.gov The optimization of SPE parameters such as sample pH, elution solvent, and eluent volume is critical to achieving high extraction efficiency. nih.gov Dispersive micro solid-phase extraction (dispersive micro-SPE) is a more recent variation that offers a simpler, faster, and more environmentally friendly approach. acs.org
Table 3: Common Solid-Phase Extraction Parameters for Sulfonamides
| Parameter | Description | Example Condition |
|---|---|---|
| Sorbent Type | The solid material used to retain the analyte. | Oasis HLB (Hydrophilic-Lipophilic Balanced) nih.govnih.gov |
| Mixed-Mode Cation Exchange (MCX) researchgate.net | ||
| Sample Pre-treatment | Adjustment of the sample before extraction. | pH adjustment, addition of chelating agents (e.g., Na₂EDTA) nih.gov |
| Elution Solvent | The solvent used to recover the analyte from the sorbent. | Methanol nih.gov |
| Application | The type of sample matrix being analyzed. | Environmental Water (river, seawater) nih.govnih.gov |
These extraction techniques, coupled with sensitive analytical methods like HPLC-MS/MS, allow for the reliable detection and quantification of sulfonamides at trace levels. nih.govacs.org
Applications in Chemical Biology and Mechanistic Medicinal Chemistry Research
Investigation of Alkylating Agent Modalities in Biological Systems
The chloroethyl group of N-(2-chloroethyl)benzenesulfonamide is an electrophilic center, capable of forming covalent bonds with nucleophilic sites in biological macromolecules like DNA and proteins. This alkylating capability is central to its application in research aimed at understanding the mechanisms of cellular damage and repair.
In non-clinical settings, this compound and its analogs are used to induce and study DNA damage. The compound's ability to act as an alkylating agent allows researchers to investigate the intricate cellular pathways that respond to genetic insults. When introduced into these models, the compound can form adducts with DNA bases, leading to structural distortions and interference with fundamental processes like DNA replication.
Research on related 2-haloethylating agents provides a framework for understanding these effects. For instance, studies on compounds like bis(2-chloroethyl)sulfide (BCES) in primary monolayer cultures of rat cutaneous keratinocytes have shown that exposure can compromise the structural integrity of cellular DNA, resulting in single-strand breaks. nih.gov While cells possess mechanisms to repair this damage, these processes can be inefficient, leading to a subsequent loss of DNA. nih.gov Similarly, plasmid-based assays, where DNA is studied in a simplified, cell-free environment, are employed to quantify the induction rates of single-strand breaks (SSBs), double-strand breaks (DSBs), and other lesions following exposure to alkylating agents. mdpi.com These models are crucial for correlating specific types of DNA damage with cellular outcomes. mdpi.com
| Research Model | Type of Damage Studied | Key Findings |
| Plasmid DNA Assays | Single-Strand Breaks (SSBs), Double-Strand Breaks (DSBs), Base Lesions | Allows for direct quantification of DNA damage types induced by alkylating agents in a cell-free system. mdpi.com |
| Cultured Keratinocytes | DNA Single-Strand Breaks, Repair Inefficiency | Demonstrates the cellular response to DNA alkylation, including initial damage and subsequent, often incomplete, repair. nih.gov |
| Cultured L1210 Leukemia Cells | DNA Cross-linking, Proliferation Inhibition | Used to assess the DNA cross-linking potential and antiproliferative effects of 2-haloethyl sulfonates. nih.gov |
This table summarizes non-clinical models used to study DNA damage induced by alkylating agents related to this compound.
The DNA damage induced by alkylating agents like this compound triggers a cascade of cellular responses. These include the activation of DNA damage response (DDR) pathways, which can lead to cell cycle arrest, allowing the cell time to repair the damage, or the initiation of apoptosis (programmed cell death) if the damage is too severe.
Studies on various sulfonamide derivatives have demonstrated their capacity to perturb the cell cycle. For example, certain novel benzenesulfonamide-aroylhydrazone conjugates have been shown to induce cell cycle arrest in breast cancer cell lines. nih.gov This arrest is often mediated by changes in the levels or activity of key regulatory proteins. mdpi.com A critical marker of the cellular response to DNA damage is the phosphorylation of histone H2A.X, which is essential for the repair of DNA double-strand breaks. mdpi.com The formation of such breaks is a severe form of DNA damage that can be caused by alkylating agents and often leads to cell death. mdpi.comnih.gov The proliferation-inhibitory activities of related 2-haloethyl sulfonates have been documented in cultured L1210 leukemia cells, highlighting the ultimate consequence of this induced damage. nih.gov
Antimicrobial Research Applications
The sulfonamide scaffold is historically significant in the development of antimicrobial agents. While this compound itself is not a frontline antibiotic, it and its derivatives are utilized in research to explore and develop new antimicrobial compounds. nih.gov
The classical mechanism of action for sulfonamide antibiotics involves their function as competitive inhibitors in the bacterial folic acid synthesis pathway. nih.govyoutube.com Bacteria must synthesize their own folic acid, an essential nutrient, from a precursor molecule called para-aminobenzoic acid (PABA). youtube.com Due to their structural similarity to PABA, sulfonamides can bind to the active site of the enzyme dihydropteroate (B1496061) synthetase, blocking the pathway and halting bacterial growth. youtube.com This mechanism confers broad-spectrum activity against many gram-positive and some gram-negative bacteria. nih.gov Research into new sulfonamide derivatives, including those synthesized from this compound, aims to create compounds that can overcome resistance or possess enhanced potency. nih.govnih.gov
The primary and most well-studied microbial enzyme target for sulfonamides is dihydropteroate synthetase. youtube.com By acting as a PABA analogue, the sulfonamide moiety effectively shuts down this crucial enzyme. youtube.com However, research into novel sulfonamide-based compounds explores other potential mechanisms and targets. For instance, the incorporation of different chemical groups, such as a thioacetamide (B46855) linkage, may allow derivatives to interact with other critical microbial enzymes and proteins, particularly those containing sulfhydryl (-SH) or amine (-NH2) groups, potentially leading to new modes of antimicrobial action. nih.gov
Anticancer Research Applications (Non-Clinical Mechanistic Studies)
The properties of this compound make it a subject of interest in non-clinical anticancer research. Its utility is primarily linked to its role as an alkylating agent and as a scaffold for developing enzyme inhibitors.
The compound serves as an intermediate in the synthesis of alkylating agents used in cancer research. The mechanism of these agents relies on their ability to cross-link DNA, which inhibits cell division and can induce apoptosis in rapidly proliferating cancer cells. nih.gov
Furthermore, the benzenesulfonamide (B165840) structure is a key feature of a class of drugs that inhibit carbonic anhydrase (CA) enzymes. Specifically, research has shown that derivatives can be designed to target carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of solid tumors and plays a role in regulating pH within the tumor microenvironment. nih.gov A study involving novel benzenesulfonamide-aroylhydrazone conjugates demonstrated potent inhibition of hCA IX and significant antiproliferative activity against the MCF-7 breast cancer cell line. nih.gov This inhibition disrupts pH regulation in cancer cells, leading to cell cycle arrest and apoptosis. nih.gov
| Research Area | Mechanism of Action | Target/Model System | Key Findings |
| DNA Alkylation | Covalent modification and cross-linking of DNA | Cultured L1210 Leukemia Cells | Inhibition of cellular proliferation. nih.gov |
| Enzyme Inhibition | Inhibition of Carbonic Anhydrase IX (CA IX) | MCF-7 Breast Cancer Cells | Disruption of tumor cell pH regulation, leading to cell cycle arrest and apoptosis. nih.gov |
| Synthesis Precursor | Serves as a starting material for more complex anticancer agents | Synthetic Chemistry | Enables the creation of novel compounds for anticancer screening. researchgate.net |
This table provides an overview of the non-clinical mechanistic applications of this compound and its derivatives in anticancer research.
Enzyme Inhibition Studies (Non-Clinical)
The benzenesulfonamide scaffold is a well-established pharmacophore known to interact with specific enzyme classes, most notably the carbonic anhydrases.
The primary enzyme target identified for this compound and related compounds is Carbonic Anhydrase IX (CA IX). nih.govnih.gov Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. vu.ltnih.gov CA IX is a transmembrane isoform that is overexpressed in a variety of solid tumors and is associated with the regulation of pH in the tumor microenvironment. nih.govvu.lt Its limited expression in normal tissues makes it an attractive target for the development of selective anticancer agents. nih.gov
The benzenesulfonamide group is a key structural feature that enables the binding of these inhibitors to the active site of carbonic anhydrases. The deprotonated sulfonamide nitrogen coordinates to the zinc ion within the enzyme's active site, anchoring the inhibitor. vu.lt The substituents on the benzene (B151609) ring then play a crucial role in determining the binding affinity and isoform selectivity.
The chlorine atom in chloro-benzenesulfonamides can occupy a hydrophobic cavity within the active site, influencing the orientation of the inhibitor and contributing to binding affinity. vu.lt While specific binding affinity data (such as Ki or IC50 values) for this compound against CA IX are not consistently reported across the literature, studies on other benzenesulfonamide derivatives provide insights into their inhibitory potential. For example, some 4-(pyrazolyl)benzenesulfonamide ureas have shown potent inhibition of CA IX with Ki values in the low nanomolar range (e.g., 15.9 nM). nih.gov These studies often also assess selectivity against other CA isoforms, such as the ubiquitous CA I and CA II, to identify inhibitors that preferentially target the tumor-associated CA IX. nih.govnih.govnih.gov The development of inhibitors with high selectivity for CA IX over other isoforms is a key objective to minimize potential off-target effects. nih.govnih.gov
Environmental Transformations and Analytical Monitoring of Sulfonamide Derivatives
Occurrence and Fate in Aquatic Environments
While specific data on the widespread occurrence of N-(2-chloroethyl)benzenesulfonamide in aquatic environments is not extensively documented in peer-reviewed literature, the general class of sulfonamides is recognized as a group of emerging contaminants. nih.gov Sulfonamides, primarily used as antibiotics in human and veterinary medicine, are frequently detected in various water bodies, including urban sewage, surface water, and groundwater, at concentrations ranging from nanograms per liter (ng/L) to micrograms per liter (µg/L). nih.gov The presence of these compounds is often attributed to their incomplete metabolism in organisms and subsequent discharge from wastewater treatment plants. nih.gov
The environmental fate of this compound is influenced by both abiotic and biotic degradation processes. nih.govmdpi.com The chemical structure of this compound, featuring a reactive chloroethyl group, suggests a susceptibility to nucleophilic substitution reactions. This reactivity can lead to transformations in the aqueous environment. The persistence of sulfonamides in soil and water can vary, with factors such as soil type and microbial activity playing a significant role. For instance, some sulfonamides have been observed to dissipate more rapidly in silt loam soil compared to sandy soil, with average half-lives of around 18 to 21 days. nih.gov The presence of organic matter, such as liquid swine slurry, can also decrease the persistence of sulfonamides, likely due to increased microbial activity and bioavailability. nih.gov
Detection and Quantification Methodologies
The detection and quantification of sulfonamide derivatives in environmental samples are predominantly achieved through advanced analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a cornerstone for the analysis of these compounds. nih.govnih.gov Specifically, ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) offers a robust and sensitive method for the simultaneous determination of multiple sulfonamides in water. nih.gov
Automated solid-phase extraction (SPE) is a common sample preparation technique used to concentrate sulfonamides from water samples and remove interfering substances before instrumental analysis. nih.govnih.gov The combination of SPE with UPLC-MS/MS allows for the detection of sulfonamides at very low concentrations, with method detection limits often in the range of 0.01 to 0.05 ng/L for various water matrices. nih.gov The use of isotope-labeled internal standards is crucial in these methods to accurately quantify the analytes by correcting for matrix effects that can suppress or enhance the instrument's signal. nih.gov
Below is a table summarizing common analytical methodologies for sulfonamide detection:
| Analytical Technique | Sample Preparation | Common Analytes | Detection Limits (ng/L) |
| UPLC-MS/MS | Automated SPE | 17 Sulfonamides | 0.01 - 0.05 |
| HPLC-MS/MS | SPE | 19 Sulfonamides | 0.01 - 7.84 |
Transformation Products and Degradation Pathways
The transformation of this compound in the environment can occur through various chemical and biological pathways. The inherent reactivity of the chloroethyl group makes it a focal point for transformation. The compound can act as an alkylating agent, where the chloroethyl group forms covalent bonds with nucleophiles present in the environment, leading to the formation of various degradation products.
While specific degradation pathways for this compound are not well-documented, general principles of sulfonamide degradation can be inferred. Both abiotic processes, such as hydrolysis and photolysis, and biotic processes, involving microbial metabolism, contribute to the breakdown of these compounds. nih.govmdpi.com For some antibiotics, photolytic degradation has been identified as a significant elimination pathway. iaea.org
Chlorination Byproducts and Their Formation Mechanisms
Water disinfection processes, particularly chlorination, can lead to the formation of disinfection byproducts (DBPs) from the reaction of chlorine with organic matter, including sulfonamides. cornell.edursc.org While specific studies on the chlorination of this compound are lacking, research on other sulfonamide antibiotics reveals common reaction pathways. These include N-chlorine substitution, hydrolysis initiated by the cleavage of the sulfur-nitrogen (S-N) or sulfur-carbon (S-C) bond, hydroxylation, and extrusion of sulfur dioxide (SO2). cornell.edu The formation of these byproducts is a concern as they may have their own toxicological properties. bme.hu The reaction between residual chlorine in tap water and organic compounds can be influenced by factors such as temperature and the presence of other substances like sugar. nih.gov
Advanced Analytical Methods for Environmental Monitoring of Sulfonamide Analogs
The monitoring of sulfonamide analogs, including this compound, in the environment necessitates the use of highly sensitive and selective analytical methods. The complexity of environmental matrices requires sophisticated instrumentation to achieve reliable results.
High-resolution mass spectrometry (HRMS), such as quadrupole-orbitrap mass spectrometry, is a powerful tool for identifying unknown transformation products and byproducts. cornell.edu Automated online SPE coupled with liquid chromatography-tandem mass spectrometry (SPE-LC-MS/MS) provides a high-throughput and sensitive approach for the routine monitoring of a wide range of sulfonamides in different water types. nih.gov These methods often involve the use of a quadrupole-linear ion trap (QqLIT) mass analyzer, which allows for the identification of target compounds by monitoring multiple transitions between precursor and product ions, enhancing the confidence in the analytical results. nih.gov
The following table presents a summary of advanced analytical methods used for the environmental monitoring of sulfonamides:
| Method | Instrumentation | Key Features | Application |
| Automated SPE-UPLC-MS/MS | UPLC, Triple Quadrupole MS | High sensitivity, automated sample preparation | Simultaneous determination of multiple sulfonamides in various water types. nih.gov |
| Online SPE-LC-MS/MS | HPLC, Quadrupole-Linear Ion Trap MS | Fully automated, high throughput | Occurrence studies of sulfonamides in wastewater, groundwater, and surface water. nih.gov |
| HPLC-HRMS | HPLC, Quadrupole-Orbitrap MS | Non-target screening, identification of unknown byproducts | Investigation of disinfection byproducts from the reaction of sulfonamides with chlorine. cornell.edu |
Future Research Trajectories and Interdisciplinary Opportunities
Exploration of Novel Synthetic Routes and Catalytic Systems
While traditional methods for the synthesis of N-substituted sulfonamides exist, future research will likely focus on the development of more efficient, selective, and sustainable synthetic strategies. The N-alkylation of sulfonamides using alcohols, for instance, is an attractive alternative to methods that generate harmful byproducts ionike.com.
One promising area is the application of "borrowing hydrogen" or "hydrogen autotransfer" methodologies. This approach, often catalyzed by transition metals, utilizes alcohols as alkylating agents, with water as the only byproduct ionike.comionike.comacs.org. Research into various catalytic systems, including those based on iron, copper, and ruthenium, has shown promise for the N-alkylation of sulfonamides ionike.comionike.comacs.orgnih.gov. Future work could focus on expanding the substrate scope and improving the efficiency of these catalytic systems for the synthesis of N-(2-chloroethyl)benzenesulfonamide and its analogues.
Table 1: Comparison of Catalytic Systems for N-Alkylation of Sulfonamides
| Catalytic System | Alkylating Agent | Key Features | Potential Advantages |
| FeCl2/K2CO3 | Benzylic Alcohols | Utilizes an earth-abundant metal; proceeds via a borrowing hydrogen mechanism ionike.com. | Cost-effective and environmentally friendly. |
| [Cp*IrCl2]2/t-BuOK | Various Alcohols | Highly versatile and efficient for a broad range of alcohols nih.gov. | High yields and broad substrate scope. |
| Copper Acetate (B1210297)/K2CO3 | Alcohols | Efficiently catalyzes N-alkylation via hydrogen borrowing methodology ionike.com. | Utilizes a readily available and inexpensive copper catalyst. |
| [Ru(p-cymene)Cl2]2/Diphosphine | Primary & Secondary Alcohols | Effective for the alkylation of both primary and secondary alcohols acs.org. | Applicable to a wider range of alcohol substrates. |
| Organophotoredox Catalysis | Redox Active Esters | Transition metal-free; proceeds via a radical mechanism under mild conditions. | Avoids the use of potentially toxic heavy metals. |
Furthermore, the development of photoredox catalysis offers a transition-metal-free approach to N-alkylation, utilizing light to drive the reaction under mild conditions. Synergistic photoredox and copper catalysis has also been explored for the direct synthesis of sulfonamides acs.org. Investigating these modern catalytic approaches for the specific synthesis of this compound could lead to more sustainable and efficient production methods.
Advanced Mechanistic Characterization at the Molecular Level
A deeper understanding of the reaction mechanisms and molecular interactions of this compound is crucial for its rational application and the design of novel derivatives. Advanced computational and experimental techniques are pivotal in this endeavor.
Quantum chemical calculations, for example, can provide detailed insights into the electronic structure of the molecule . These theoretical studies can help predict its reactivity and interactions with biological targets by calculating properties such as the molecular electrostatic potential (MESP) . Such computational approaches have been used to study the stability and reactivity of other sulfonamide derivatives, providing a framework for investigating this compound nih.gov.
Mechanistic studies of catalytic reactions involving sulfonamides are also critical. For instance, detailed investigations into the copper-catalyzed N-alkylation of sulfonamides with alcohols have revealed that the reaction proceeds via a transfer hydrogenation mechanism, with the dehydrogenation of the alcohol being the rate-determining step ionike.com. Future research could employ similar detailed mechanistic studies, including kinetic isotope effect experiments, to elucidate the precise pathways of novel synthetic routes for this compound ionike.com.
Rational Design of Next-Generation Sulfonamide Derivatives
The benzenesulfonamide (B165840) moiety is a well-established pharmacophore found in a wide array of therapeutic agents ekb.egmdpi.com. The reactive 2-chloroethyl group of this compound serves as a valuable chemical handle for the synthesis of more complex molecules . This bifunctionality makes it an excellent starting point for the rational design of next-generation sulfonamide derivatives with tailored biological activities.
The principles of rational drug design can be applied to create novel compounds based on the this compound scaffold. This involves identifying a biological target and designing molecules that are predicted to interact with it in a specific manner. For example, benzenesulfonamide derivatives have been designed and synthesized as potent inhibitors of influenza hemagglutinin and as potential anticancer and antimicrobial agents nih.govsemanticscholar.org.
Future research in this area could involve:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the impact of these changes on biological activity.
Computational Docking: Using computer models to predict the binding of designed derivatives to the active sites of target proteins.
Fragment-Based Drug Discovery: Utilizing the benzenesulfonamide or N-(2-chloroethyl) fragments as starting points for building more potent and selective inhibitors.
The synthesis of novel benzenesulfonamide-bearing functionalized imidazole derivatives, for example, has been explored for targeting multidrug-resistant bacteria, showcasing the potential for creating new therapeutic agents from this chemical class mdpi.com.
Integration with Emerging Technologies in Chemical Biology
The unique reactivity of the chloroethyl group makes this compound and its derivatives valuable tools for chemical biology. This field utilizes chemical techniques to study and manipulate biological systems.
A significant area of opportunity lies in the development of chemical probes . These are small molecules that can be used to study the function and localization of proteins and other biomolecules within living cells febs.org. The N-(2-chloroethyl) group can act as an electrophilic "warhead" to covalently label specific target proteins.
Recent advancements in this area include the development of N-acyl-N-alkyl sulfonamide (NASA) probes for the ligand-directed covalent labeling of G protein-coupled receptors (GPCRs) nih.govacs.orgacs.org. These probes allow for the specific and covalent attachment of a reporter group to a target receptor, enabling its detection and study nih.govacs.orgacs.org. Future research could focus on adapting the this compound scaffold to create novel probes for a variety of biological targets.
Furthermore, the incorporation of "clickable" moieties, such as alkynes or azides, into derivatives of this compound would allow for their use in bioorthogonal chemistry acs.org. This would enable the attachment of various reporter molecules, such as fluorophores or biotin tags, to the labeled biomolecule for visualization and isolation acs.orgresearchgate.net. The synthesis of sulfonamide-based fluorescent probes has already been demonstrated for targets like GPR120 nih.gov.
Role in Sustainable Chemistry and Environmental Remediation Strategies
The principles of sustainable or "green" chemistry aim to reduce the environmental impact of chemical processes. Future research on this compound can contribute to this field in several ways.
In the context of environmental remediation, the widespread use of sulfonamide antibiotics has led to their presence as environmental contaminants nih.govresearchgate.netresearchgate.netfrontiersin.org. Understanding the biodegradation of benzenesulfonamides is crucial for developing strategies to remove them from soil and water nih.gov. Research into the microbial pathways responsible for sulfonamide degradation can inform the design of bioremediation systems nih.goveeer.org. While this compound itself is not a major environmental pollutant, studies on its biodegradation could provide valuable insights into the environmental fate of this class of compounds. Furthermore, the development of sulfonamide-functionalized materials, such as magnetic composites, could find applications in catalysis for environmental remediation processes acs.org.
Q & A
Basic Questions
Q. What are the key steps and reaction parameters for synthesizing N-(2-chloroethyl)benzenesulfonamide, and how do they impact yield?
- Methodology : Synthesis typically involves coupling a 2-chloroethylamine derivative with benzenesulfonyl chloride under basic conditions. Critical parameters include:
- Solvent : Use anhydrous DMF or dichloromethane to avoid hydrolysis.
- Temperature : Maintain 0–5°C during sulfonamide bond formation to minimize side reactions.
- Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) yields pure product (37–73% yields reported for analogous compounds) .
- Data Table :
| Reagent Ratio (Amine:Sulfonyl Chloride) | Solvent | Yield (%) |
|---|---|---|
| 1:1.2 | DMF | 62 |
| 1:1.5 | CH₂Cl₂ | 53 |
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- 1H/13C NMR : Identify characteristic peaks:
- Chloroethyl group : δ ~3.6–3.8 ppm (CH₂Cl), δ ~1.8–2.0 ppm (adjacent CH₂).
- Sulfonamide NH : δ ~6.5–7.0 ppm (broad singlet, exchangeable) .
- X-ray Crystallography : Resolves bond angles and torsional strain in the sulfonamide moiety, critical for understanding conformational stability .
Q. What are the primary applications of this compound in medicinal chemistry?
- NLRP3 Inflammasome Inhibition : Acts as a scaffold for designing inhibitors by targeting the NACHT domain via sulfonamide-Cl interactions (IC₅₀ values < 1 µM in some derivatives) .
- Biochemical Probes : The chloroethyl group enhances electrophilicity, enabling covalent modification of cysteine residues in target proteins .
Advanced Research Questions
Q. How does the chloroethyl substituent influence reactivity and binding in biological systems?
- Mechanistic Insight : The Cl atom increases electrophilicity, facilitating nucleophilic attack (e.g., by thiols in proteins). Steric effects from the ethyl chain modulate binding pocket accessibility.
- Case Study : In NLRP3 inhibition, chloroethyl derivatives show 3x higher potency than methyl analogs due to enhanced hydrophobic interactions .
Q. How can computational methods predict binding affinity for this compound?
- AutoDock/Vina Protocols :
Ligand Preparation : Assign partial charges using AM1-BCC.
Grid Box : Centered on the NLRP3 NACHT domain (PDB: 6NPY).
Scoring : MM-GBSA refines docking poses (ΔG ~-9.5 kcal/mol for top hits) .
- Validation : Correlate docking scores with experimental IC₅₀ values (R² > 0.7 in published studies) .
Q. What strategies resolve contradictions in reported biological activities of sulfonamide derivatives?
- Hypothesis Testing :
- Assay Variability : Compare IC₅₀ values across cell lines (e.g., THP-1 vs. HEK293).
- Metabolic Stability : Test liver microsome stability (t₁/₂ > 30 min indicates viable lead) .
- Data Reconciliation : Use meta-analysis to identify outliers (e.g., ±2σ from mean activity).
Q. How do structural modifications (e.g., substituent position) alter pharmacological activity?
- SAR Table :
| Derivative | Target | Activity (IC₅₀, µM) |
|---|---|---|
| 4-Chloro (para) | NLRP3 | 0.8 |
| 2-Methoxy (ortho) | COX-2 | 12.4 |
| N,N-Bis(2-chloroethyl) | DNA alkylation | 2.3 |
Q. What are common synthetic impurities, and how are they characterized?
- By-Products :
- Di-sulfonylated amine : Forms at higher sulfonyl chloride ratios (detected via HPLC retention time ~12 min).
- Hydrolysis product : Benzenesulfonic acid (identified by IR: ~1700 cm⁻¹ S=O stretch) .
- Mitigation : Use stoichiometric control (amine:Cl ratio ≤1:1.2) and inert atmosphere.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
